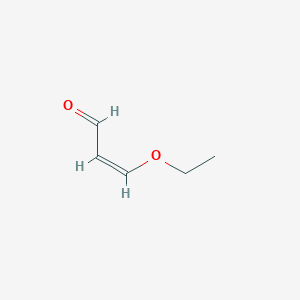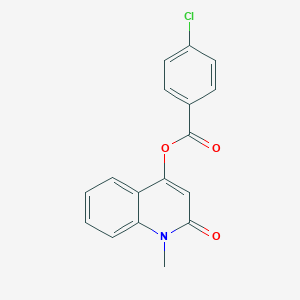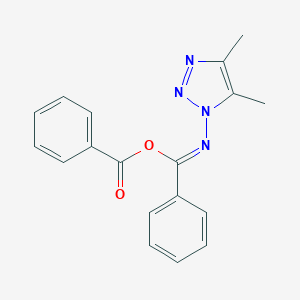![molecular formula C22H27ClN2O2S B232256 2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol](/img/structure/B232256.png)
2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol, also known as clozapine-N-oxide (CNO), is a chemical compound that has gained significant attention in the field of neuroscience research. CNO is a synthetic ligand that is used to selectively activate or inhibit specific neurons in the brain. This chemical has been used in a variety of studies to investigate the neural circuits underlying behavior and to develop novel therapeutic approaches for neurological disorders.
作用機序
CNO acts as a selective agonist for the designer receptor DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), which are engineered G protein-coupled receptors that can be targeted to specific neurons. When CNO binds to DREADDs, it activates downstream signaling pathways that can either stimulate or inhibit neuronal activity, depending on the type of DREADD used.
Biochemical and Physiological Effects:
CNO has been shown to have minimal effects on normal physiological processes, making it an ideal tool for studying the function of specific neural circuits. However, it is important to note that CNO can have off-target effects in some systems, and its use should be carefully controlled and monitored.
実験室実験の利点と制限
One major advantage of CNO is its selectivity for DREADDs, which allows for precise control over specific neural circuits. CNO is also relatively easy to use, and its effects can be easily monitored using electrophysiological or imaging techniques. However, one limitation of CNO is its relatively short half-life, which can limit its usefulness in some experiments.
将来の方向性
As CNO continues to be used in neuroscience research, several future directions have been proposed. One major area of interest is the development of new DREADDs that can be activated or inhibited by different ligands, allowing for more precise control over neural circuits. Another direction is the development of new imaging techniques that can monitor the effects of CNO on neural activity in real-time. Overall, the continued development and refinement of tools like CNO will be critical for advancing our understanding of the brain and developing new treatments for neurological disorders.
合成法
The synthesis of CNO involves a multi-step process that begins with the preparation of 2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol. This compound is then reacted with 2-(2-aminoethoxy)ethanol in the presence of a base to form the desired product, CNO. The synthesis of CNO has been optimized over the years to improve yield and purity, and several methods have been developed for large-scale production.
科学的研究の応用
CNO has been used extensively in neuroscience research to study the function of specific neural circuits. One major application of CNO is in the field of optogenetics, where it is used to activate or inhibit specific neurons that have been genetically modified to express light-sensitive proteins. CNO can also be used in chemogenetics, a related technique that uses synthetic ligands to selectively activate or inhibit neurons that have been genetically modified to express designer receptors.
特性
製品名 |
2-(4-{2-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)oxy]ethyl}-1-piperazinyl)ethanol |
|---|---|
分子式 |
C22H27ClN2O2S |
分子量 |
419 g/mol |
IUPAC名 |
2-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)oxy]ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H27ClN2O2S/c23-18-5-6-21-17(15-18)16-20(19-3-1-2-4-22(19)28-21)27-14-12-25-9-7-24(8-10-25)11-13-26/h1-6,15,20,26H,7-14,16H2 |
InChIキー |
ZAAWVPYDNUHLJE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CCOC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
正規SMILES |
C1CN(CCN1CCO)CCOC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)